molecular formula C25H21ClN6O2 B12049009 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478252-76-5

2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12049009
CAS No.: 478252-76-5
M. Wt: 472.9 g/mol
InChI Key: NSEQVGTZJYGVAL-MZJWZYIUSA-N
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Description

2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C25H21ClN6O2 . This compound is a derivative of 2-chlorobenzaldehyde and is characterized by the presence of a hydrazone group attached to a purine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with 1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 2-Chlorobenzaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:

These compounds share similar structural features but differ in the substituents attached to the purine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

478252-76-5

Molecular Formula

C25H21ClN6O2

Molecular Weight

472.9 g/mol

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H21ClN6O2/c1-30-22-21(23(33)31(2)25(30)34)32(15-18-11-7-10-16-8-3-5-12-19(16)18)24(28-22)29-27-14-17-9-4-6-13-20(17)26/h3-14H,15H2,1-2H3,(H,28,29)/b27-14+

InChI Key

NSEQVGTZJYGVAL-MZJWZYIUSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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